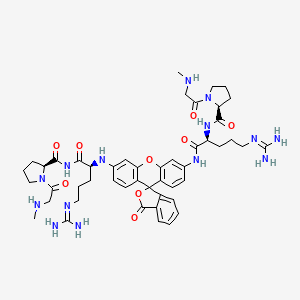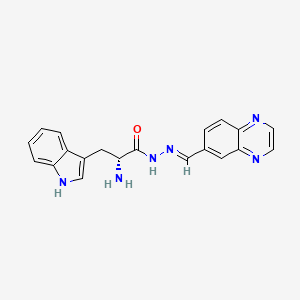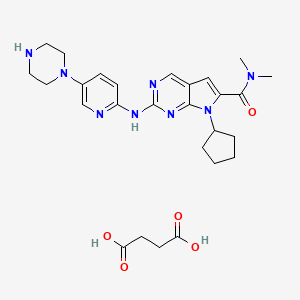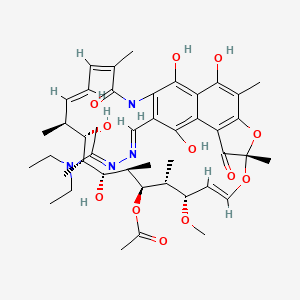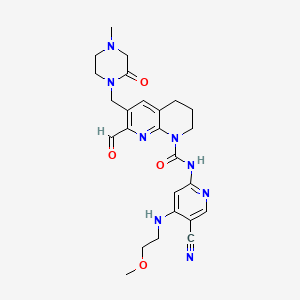
Roblitinib
Übersicht
Beschreibung
Diese Verbindung hat in präklinischen Modellen eine signifikante Antitumoraktivität gezeigt, insbesondere bei Krebserkrankungen, die durch den Fibroblastenwachstumsfaktor 19 (FGF19) und den FGFR4-Signalweg angetrieben werden . Roblitinib wurde hauptsächlich auf sein Potenzial zur Behandlung von Leberzellkarzinomen und anderen soliden Tumoren untersucht, die FGFR4 exprimieren .
Wirkmechanismus
Target of Action
Roblitinib, also known as FGF401, is a potent, selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a transmembrane receptor with intracellular tyrosine kinase domains, and it plays a crucial role in several biological processes, including cell development, differentiation, survival, migration, angiogenesis, and carcinogenesis .
Mode of Action
This compound interacts with its primary target, FGFR4, by forming a reversible covalent bond . This interaction inhibits the growth of hepatocellular carcinoma (HCC) and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 . The inhibition of FGFR4 by this compound results in the blockage of dysregulated cell signaling pathways, preventing abnormal cell proliferation .
Biochemical Pathways
This compound affects the FGF19-FGFR4 signaling pathway . This pathway is involved in the transcriptional suppression of CYP7A1, the rate-limiting enzyme in the bile acids synthesis pathway . By inhibiting FGFR4, this compound blocks this pathway, thereby lowering the bile acids pool .
Pharmacokinetics
In a Phase 1–2 study, this compound demonstrated favorable pharmacokinetic characteristics . The recommended phase 2 dose (RP2D) was established as 120 mg once daily . This compound displayed favorable pharmacokinetic characteristics and no food effect when dosed with low-fat meals .
Result of Action
The inhibition of FGFR4 by this compound leads to a reduction in the growth of HCC and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 . Clinical efficacy was observed in patients with hepatocellular carcinoma . Furthermore, this compound, alone or in combination with spartalizumab, had a manageable safety profile with adverse
Biochemische Analyse
Biochemical Properties
Roblitinib is a reversible, covalent, potent, and highly selective FGFR4 inhibitor . It shows excellent selectivity for the inhibition of FGFR4 versus the other FGFR paralogs and across the human kinome .
Cellular Effects
This compound has remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models that are positive for FGF19, FGFR4, and KLB . It inhibits growth of HCC and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 with excellent selectivity over non-sensitive tumor models .
Molecular Mechanism
This compound features a covalent yet rapidly reversible mode of action that may reduce off-target related toxicity . It inhibits only FGFR4 in FGFR biochemical and mechanistic cellular assays .
Temporal Effects in Laboratory Settings
This compound displayed favorable PK characteristics and no food effect when dosed with low-fat meals . The recommended phase 2 dose was established as 120 mg qd .
Dosage Effects in Animal Models
This compound has shown remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models
Metabolic Pathways
This compound interacts with the FGF19/FGFR4 axis, which has a fundamental role in the enterohepatic bile acid/cholesterol system . It mediates FGF19 transcriptional suppression of CYP7A1, the rate-limiting enzyme in the bile acids synthesis pathway, thereby lowering the bile acids pool .
Vorbereitungsmethoden
Die Synthese von Roblitinib umfasst mehrere wichtige Schritte, beginnend mit einem Hochdurchsatz-Screening, um erste Treffer zu identifizieren. Der Optimierungsprozess umfasst die Modifizierung der 2-Formylchinolinamid (2-FQA) -Derivate, um die Selektivität und Potenz zu verbessern . Der Syntheseweg umfasst die folgenden Schritte:
Hochdurchsatz-Screening: Erste Treffer wurden durch Hochdurchsatz-Screening von 2-FQA-Derivaten identifiziert.
Optimierung: Die 2-FQA-Derivate wurden optimiert, indem der Scharnier-bindende Pyridinring und andere Substituentengruppen modifiziert wurden, um die Selektivität für FGFR4 zu verbessern.
Endgültige Synthese: Die endgültige Verbindung, this compound, wurde synthetisiert, indem spezifische funktionelle Gruppen eingebaut wurden, die eine hohe Selektivität und Potenz verleihen.
Analyse Chemischer Reaktionen
Roblitinib durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxyethylgruppe.
Reduktion: Die Verbindung kann an der Formylgruppe reduziert werden, um entsprechende Alkohol-Derivate zu bilden.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte, reduzierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Roblitinib hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: This compound hat in präklinischen Modellen von Leberzellkarzinomen und anderen FGFR4-exprimierenden Tumoren eine signifikante Antitumoraktivität gezeigt. Es wird in klinischen Studien auf sein Potenzial zur Behandlung dieser Krebsarten untersucht.
Biologische Studien: Die Verbindung wird verwendet, um die Rolle der FGFR4-Signalübertragung in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer FGFR4-Inhibitoren mit verbesserter Selektivität und Potenz.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Kinaseaktivität von FGFR4 hemmt. Die Verbindung bindet kovalent, aber reversibel an den Cysteinrest an Position 552 (C552) in der FGFR4-Kinasedomäne . Diese Bindung hemmt die Phosphorylierung von nachgeschalteten Signalmolekülen und blockiert so den FGF19/FGFR4-Signalweg. Die Hemmung dieses Weges führt zu einer reduzierten Tumorzellproliferation und einer erhöhten Apoptose in FGFR4-exprimierenden Tumoren .
Vergleich Mit ähnlichen Verbindungen
Roblitinib ist einzigartig unter den FGFR-Inhibitoren aufgrund seiner hohen Selektivität für FGFR4. Ähnliche Verbindungen umfassen:
Erdafitinib: Ein Pan-FGFR-Inhibitor, der von der FDA zur Behandlung von Blasenkrebs zugelassen ist.
Pemigatinib: Ein weiterer FGFR-Inhibitor, der auf FGFR1-3 abzielt und zur Behandlung von Cholangiokarzinomen zugelassen ist.
Infigratinib: Ein selektiver FGFR1-3-Inhibitor, der zur Behandlung von Cholangiokarzinomen eingesetzt wird.
Die Einzigartigkeit von this compound liegt in seiner selektiven Hemmung von FGFR4, was es zu einem vielversprechenden Kandidaten für die Behandlung von Krebserkrankungen macht, die durch die FGFR4-Signalübertragung angetrieben werden .
Eigenschaften
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDKKZMPODMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708971-55-4 | |
| Record name | Roblitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708971554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roblitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROBLITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64JF6WMSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
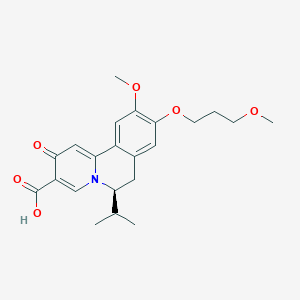
![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)


![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)

